molecular formula C21H20N4O B2654161 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950345-88-7

2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2654161
CAS RN: 950345-88-7
M. Wt: 344.418
InChI Key: NQTQTXZWDSBDIP-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3. They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[1,5-a]pyrimidine scaffold . The structure can be modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .


Physical And Chemical Properties Analysis

The compound has tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Antiglycation Potential

2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: has been investigated for its antiglycation activity. Glycation, the non-enzymatic reaction between proteins and sugar molecules, leads to the formation of advanced glycation end-products (AGEs). These AGEs are implicated in diabetic complications such as retinopathy, neuropathy, and atherosclerosis. The synthesized derivatives of this compound demonstrated potent antiglycation activity, surpassing the standard drug rutin . Further exploration could lead to the development of novel antidiabetic compounds.

Carbamate Bond Protection

Organic amines are often protected through carbamate bonds. Interestingly, 2-methoxyphenyl isocyanate , a derivative of our compound, has been employed as a chemoselective multitasking reagent for protecting/deprotecting amino groups. The stability of the urea linkage formed by this compound under various conditions (acidic, alkaline, and aqueous) makes it a valuable tool in organic synthesis .

Heterocyclic Chemistry

The compound’s pyrazolo[1,5-a]pyrimidine scaffold falls within the realm of heterocyclic chemistry. Heterocyclic compounds exhibit diverse biological activities and are widely explored for drug development. Researchers have investigated related derivatives for potential applications in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents .

Oxadiazole Derivatives

The synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives from this compound has been studied. These derivatives were evaluated for their antiglycation potential, showing promising activity. Oxadiazoles are versatile heterocycles with applications in medicinal chemistry, and further optimization could yield lead compounds for antidiabetic drug development .

Antioxidant Properties

While not directly studied for this compound, related molecules with antioxidant properties have been investigated. For instance, S-allylcysteine, an AGE inhibitor, acts as a potent antioxidant and inhibits AGEPs (advanced glycation end-product) formation. Research in this direction could explore the antioxidant potential of our compound .

Mechanism of Action

The compound is designed as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)23-20-12-15(2)22-21-13-18(24-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTQTXZWDSBDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

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